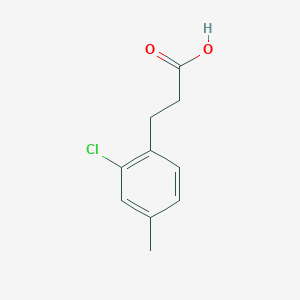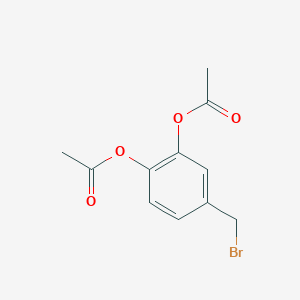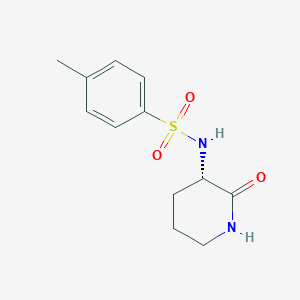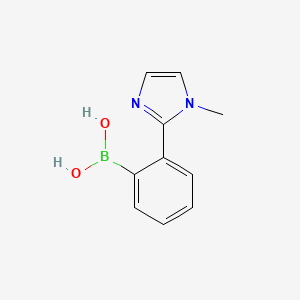![molecular formula C5H6F3N3S B3224957 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine CAS No. 1243250-14-7](/img/structure/B3224957.png)
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine
Vue d'ensemble
Description
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is a target for anticancer drugs.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine in lab experiments is its diverse biological activities. It can be used for studying various diseases and their underlying mechanisms. Moreover, it has been reported to have low toxicity and good stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of new drug targets. Moreover, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Applications De Recherche Scientifique
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine has been used in various scientific research studies. It has been found to exhibit antiviral, antibacterial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a diagnostic tool for detecting Alzheimer's disease. In addition, it has been used in the development of new drug candidates for various diseases.
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-10-3(12-4)1-2-9/h1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKPVRRPYKKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)





